molecular formula C21H22FN3O3 B5394708 N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B5394708
M. Wt: 383.4 g/mol
InChI Key: JYAHZPLAJKMVFK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorobenzoyl group, and a piperazinyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via acylation of the piperazine ring using 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction using 4-ethylphenylamine.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through the reaction of the intermediate with acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
  • N-(4-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
  • N-(4-bromophenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

Uniqueness

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c1-2-14-3-9-17(10-4-14)24-19(26)13-18-20(27)23-11-12-25(18)21(28)15-5-7-16(22)8-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAHZPLAJKMVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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